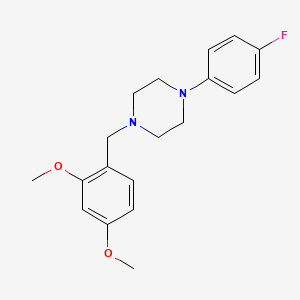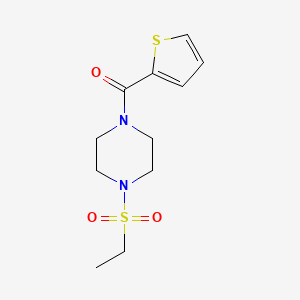![molecular formula C19H24F3N3O2 B5653024 2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653024.png)
2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 3,9-diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization processes. For example, the construction of these derivatives can be achieved through the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of a titanium compound, following in situ activation of the pyridine ring with ethyl chloroformate (Parameswarappa & Pigge, 2011). Another method involves one-pot, multi-component reactions (MCRs) catalyzed by triethylamine, leading to the synthesis of functionalized trifluoromethylated diazaspirocyclic compounds (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds, including derivatives of 2,9-diazaspiro[5.5]undecane, has been elucidated using techniques such as single crystal X-ray diffraction. These analyses reveal complex supramolecular architectures facilitated by hydrogen bonding and other non-covalent interactions, contributing to our understanding of their structural properties (Zhu, 2011).
Chemical Reactions and Properties
Diazaspirocyclic compounds engage in various chemical reactions, including Michael additions, which are pivotal for their synthesis. The reactivity of these molecules is significantly influenced by their diazaspiro framework, which enables the formation of highly complex molecules through relatively straightforward synthetic routes (Islam et al., 2017).
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c20-19(21,22)6-4-16(26)24-10-7-18(8-11-24)5-3-17(27)25(14-18)13-15-2-1-9-23-12-15/h1-2,9,12H,3-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMKCBHITWSLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC(F)(F)F)CN(C1=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5652955.png)
![N-ethyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5652957.png)
![3-(1H-1,2,4-triazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5652959.png)
![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5652967.png)
![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)
![2-({2-[1-(ethylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5652977.png)
![5-(dimethylamino)-2-{2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5652988.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B5652994.png)
![N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide](/img/structure/B5653002.png)
![4-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5653016.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5653018.png)
